molecular formula C3H4N2O4S B3359493 5-oxo-4,5-dihydro-1H-imidazole-2-sulfonic acid CAS No. 858511-41-8

5-oxo-4,5-dihydro-1H-imidazole-2-sulfonic acid

Cat. No.: B3359493
CAS No.: 858511-41-8
M. Wt: 164.14 g/mol
InChI Key: POHGTXMETAOFGI-UHFFFAOYSA-N
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Description

5-Oxo-4,5-dihydro-1H-imidazole-2-sulfonic acid is a heterocyclic compound that contains both imidazole and sulfonic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-oxo-4,5-dihydro-1H-imidazole-2-sulfonic acid typically involves the cyclization of appropriate precursors under controlled conditions. . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions: 5-Oxo-4,5-dihydro-1H-imidazole-2-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.

    Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce various imidazole derivatives.

Scientific Research Applications

5-Oxo-4,5-dihydro-1H-imidazole-2-sulfonic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-oxo-4,5-dihydro-1H-imidazole-2-sulfonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular processes and biochemical pathways, making the compound useful in various therapeutic and research applications .

Comparison with Similar Compounds

    Imidazole: A simpler heterocyclic compound with a similar ring structure but lacking the sulfonic acid group.

    Sulfonic Acids: Compounds containing the sulfonic acid functional group but without the imidazole ring.

    5-Oxo-imidazoline: A related compound with a similar structure but different functional groups.

Uniqueness: 5-Oxo-4,5-dihydro-1H-imidazole-2-sulfonic acid is unique due to the presence of both the imidazole ring and the sulfonic acid group, which confer distinct chemical and biological properties. This combination allows the compound to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile tool in research and industry .

Properties

IUPAC Name

5-oxo-1,4-dihydroimidazole-2-sulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2O4S/c6-2-1-4-3(5-2)10(7,8)9/h1H2,(H,4,5,6)(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POHGTXMETAOFGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=N1)S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00669075
Record name 5-Oxo-4,5-dihydro-1H-imidazole-2-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00669075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858511-41-8
Record name 5-Oxo-4,5-dihydro-1H-imidazole-2-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00669075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-oxo-4,5-dihydro-1H-imidazole-2-sulfonic acid
Reactant of Route 2
5-oxo-4,5-dihydro-1H-imidazole-2-sulfonic acid
Reactant of Route 3
5-oxo-4,5-dihydro-1H-imidazole-2-sulfonic acid
Reactant of Route 4
5-oxo-4,5-dihydro-1H-imidazole-2-sulfonic acid
Reactant of Route 5
5-oxo-4,5-dihydro-1H-imidazole-2-sulfonic acid
Reactant of Route 6
5-oxo-4,5-dihydro-1H-imidazole-2-sulfonic acid

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